2,3,5,6-Tetrafluoro-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4N2O2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11/h11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOHNVFWHXDRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455054 | |
| Record name | Benzenamine, 2,3,5,6-tetrafluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-16-9 | |
| Record name | 2,3,5,6-Tetrafluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,3,5,6-tetrafluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Synthetic Methodologies for 2,3,5,6 Tetrafluoro 4 Nitroaniline
Historical Context of Fluorinated Nitroaromatic Synthesis
The development of synthetic routes to fluorinated nitroaromatic compounds is rooted in the broader history of organofluorine chemistry. The introduction of fluorine atoms into aromatic rings dramatically alters the physical, chemical, and biological properties of the parent compounds. Early methods for creating these molecules often involved harsh reaction conditions and lacked regioselectivity.
A significant advancement in this area was the development of N-F fluorinating agents. Historically, the use of reagents like perfluoro-N-fluoropiperidine, first reported in 1964, marked a key step in the ability to transfer fluorine atoms to organic molecules. beilstein-journals.org Over the years, a diverse array of N-F reagents has been developed, each with unique reactivity and handling properties, contributing to the expanding toolkit for synthesizing fluorinated aromatics. beilstein-journals.org The synthesis of nitroaromatic compounds, a class of chemicals widely used in the production of dyes, polymers, and explosives, has also seen significant evolution. nih.gov Nitration, typically achieved through a mixture of sulfuric and nitric acids, is a fundamental reaction for introducing a nitro group onto an aromatic ring. nih.gov The combination of these two fields—organofluorine chemistry and nitroaromatic synthesis—has paved the way for the creation of complex molecules like 2,3,5,6-Tetrafluoro-4-nitroaniline.
Amination Strategies for Polyfluorinated Nitrobenzenes
A primary pathway to this compound involves the amination of a polyfluorinated nitrobenzene (B124822) precursor. This strategy leverages the electron-withdrawing nature of the fluorine atoms and the nitro group to facilitate nucleophilic aromatic substitution.
Amination of Pentafluoronitrobenzene (B1362553) and Related Perfluorinated Precursors for Tetrafluoroaniline Scaffolds
The reaction of pentafluoronitrobenzene with an aminating agent is a direct method for producing tetrafluoro-nitroaniline isomers. The strong electron-withdrawing effect of the five fluorine atoms and the nitro group makes the aromatic ring highly susceptible to nucleophilic attack. Ammonia (B1221849) or other amine sources can displace a fluorine atom, typically at the para position due to steric and electronic factors, to yield the desired tetrafluoroaniline scaffold. The reactivity of perfluoronitroaromatics in amination studies highlights the activation of the aromatic ring for nucleophilic substitution.
Another approach involves the amination of pentafluorobenzoic acid. In this method, pentafluorobenzoic acid is reacted with ammonia in an aqueous medium. This process can yield 2,3,5,6-tetrafluoroaniline (B1293806), which can then be nitrated to produce the target compound. google.com
Regioselective Control in Amination of Fluorinated Aromatics
Achieving regioselectivity in the amination of polyfluorinated aromatics is crucial for synthesizing specific isomers. The position of the incoming amino group is directed by the electronic and steric environment of the fluorinated ring. In many cases, the inherent directing effects of the fluorine and other substituents on the ring guide the regioselectivity of the reaction.
Recent advancements have focused on developing transition-metal-free and regioselective methods for the amination of nitrobenzenes. researchgate.netnih.gov These methods often proceed through a C(sp²)–H/N–H cross-coupling mechanism, enabling the synthesis of specific isomers under mild conditions. researchgate.netnih.gov For instance, para-selective amination of nitrobenzenes has been achieved through the generation of nitrogen radicals and recombination with nitrobenzene complex radicals. researchgate.netnih.gov Furthermore, methods like the Selectfluor-promoted oxidative coupling of quinoxalin-2(1H)-ones with amines demonstrate the potential for highly regioselective C-N bond formation. nih.gov The development of such selective amination reactions is critical for the efficient synthesis of specifically substituted fluoroaromatics.
Nitration Approaches for Polyfluorinated Anilines
An alternative synthetic route to this compound involves the nitration of a pre-existing polyfluorinated aniline (B41778). This approach requires careful control of reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions.
Electrophilic Aromatic Nitration on Fluorinated Anilide Precursors
Direct nitration of highly activated anilines can be challenging, often leading to oxidation and the formation of multiple products. byjus.comyoutube.comstackexchange.com To circumvent these issues, the amino group is often protected as an anilide, such as an acetanilide. magritek.comchempanda.com This protection moderates the activating effect of the amino group and directs the incoming nitro group primarily to the para position. magritek.comchempanda.com
In the context of synthesizing this compound, a similar strategy can be employed. A tetrafluoroaniline precursor would first be acetylated to form the corresponding acetanilide. This intermediate is then subjected to electrophilic nitration using a nitrating agent like a mixture of nitric acid and sulfuric acid. magritek.com The fluorine atoms on the ring influence the electron density and can affect the regioselectivity of the nitration. Following nitration, the acetyl group is removed by hydrolysis to yield the final product. magritek.com
Table 1: Comparison of Synthetic Strategies
| Strategy | Precursor | Key Transformation | Advantages | Disadvantages |
| Amination | Pentafluoronitrobenzene | Nucleophilic Aromatic Substitution | Direct, potentially high yielding | May require harsh conditions, potential for isomer formation |
| Nitration | 2,3,5,6-Tetrafluoroaniline | Electrophilic Aromatic Substitution | Controlled regioselectivity with protecting groups | Multi-step process, potential for side reactions during nitration |
Multi-Step Synthetic Sequences Employing this compound as a Key Intermediate
The unique combination of functional groups and the highly fluorinated ring make this compound a valuable intermediate in multi-step organic synthesis. Its reactivity allows for further chemical modifications, leading to the construction of more complex molecules.
For example, the amino group can be diazotized and subsequently replaced with a variety of other functional groups. The nitro group can be reduced to an amino group, providing a diamino-tetrafluorobenzene derivative. This diamine can then be used in the synthesis of heterocyclic compounds or polymers.
A notable application is in the synthesis of pharmaceutically relevant compounds. For instance, fluorinated anilines are key building blocks in the development of new drugs. 2-Fluoro-4-nitroaniline, a related compound, is a crucial intermediate in a scalable synthesis of a potent antibiotic drug candidate. nih.gov This highlights the importance of nitro-substituted fluoroanilines in medicinal chemistry. The principles of multi-step synthesis, which involve the strategic planning of reaction sequences, are essential for utilizing intermediates like this compound effectively. libretexts.orgtrine.eduyoutube.comyoutube.com
Optimization of Synthetic Pathways and Process Intensification
Further process intensification can be achieved by utilizing reaction intermediates from previous batches. The reaction of pentafluorobenzoic acid is understood to proceed via a pentafluorobenzene (B134492) intermediate. By recovering this intermediate and adding it back into subsequent production runs, the conversion to the final 2,3,5,6-tetrafluoroaniline product can be significantly enhanced. google.com
Once the 2,3,5,6-tetrafluoroaniline precursor is obtained, it undergoes nitration. This typically involves reacting the aniline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to introduce the nitro group at the 4-position, which is activated by the powerful ortho-, para-directing amino group.
Scaling up the synthesis of fluorinated compounds from the laboratory bench to industrial production presents unique challenges. The choice of starting materials is crucial; for example, processes that begin with simple, inexpensive materials like chlorinated anilines, which are then converted to fluorinated analogs via halogen-exchange (Halex) reactions, are often more economically viable for large-scale production than those requiring expensive fluorinated aromatics from the outset. google.com
In the synthesis of 2,3,5,6-tetrafluoroaniline from pentafluorobenzoic acid, high yields are achievable on a semi-industrial scale. google.com Experiments conducted in a 300 ml autoclave demonstrate the scalability of the process. By carefully controlling reaction parameters and implementing strategies like the recycling of the aqueous phase and unreacted intermediates, high yields can be maintained during scale-up. google.com One study demonstrated that combining the oil and aqueous layers from the reaction of pentafluorobenzoic acid and ammonia yielded 2,3,5,6-tetrafluoroaniline at an 82.2 mol% yield. google.com In an optimized run that included recycling the aqueous layer from a previous batch, the yield of the target aniline reached 90.3 mol%. google.com
Table 1: Yield Enhancement in 2,3,5,6-Tetrafluoroaniline Synthesis
| Run Type | Starting Material | Key Process Feature | Yield of 2,3,5,6-Tetrafluoroaniline (mol%) | Reference |
|---|---|---|---|---|
| Standard Batch | Pentafluorobenzoic Acid | Combined oil and aqueous layers | 82.2% | google.com |
| Optimized Batch | Pentafluorobenzoic Acid | Recycling of aqueous layer from previous run | 90.3% | google.com |
This demonstrates that process intensification through recycling is a highly effective strategy for yield enhancement in the production of fluorinated anilines.
The purification of polyfluorinated compounds is essential to ensure their suitability as intermediates for further chemical synthesis. The presence of isomers and other impurities can complicate this process. A range of advanced analytical and separation techniques are employed to isolate and purify these molecules.
Chromatographic methods are central to the separation of polyfluorinated compounds.
Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is one of the most common analytical methods for the determination and separation of polyfluorinated substances. nih.gov When coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), it becomes a powerful tool for both separation and identification. nih.govacs.org This technique can effectively separate complex mixtures and is considered a reference method for the analysis of many perfluorinated compounds. nih.gov
Gas Chromatography (GC): For volatile compounds, gas chromatography offers superior separation efficiency compared to LC. nih.gov When connected to a mass spectrometer (GC-MS), it allows for the identification of isomers in technical preparations. nih.gov Chemical ionization techniques in GC-MS have been used to study the isomer distribution of perfluoroalkyl compounds in various samples. nih.gov
Column Chromatography: For preparative scale purification, column chromatography using a solid stationary phase like silica (B1680970) gel is a standard and effective method. acs.org The choice of solvent (eluent) allows for the separation of the desired compound from by-products and unreacted starting materials based on differences in polarity. acs.org
Solid-Phase Extraction (SPE): SPE is another valuable technique for sample cleanup and concentration. acs.org For fluorinated compounds, cartridges with specific sorbents, such as weak anion exchange (WAX) materials, can be used to selectively adsorb the target molecules from a solution, which are then eluted with a suitable solvent. acs.org
Other advanced separation methods like nanofiltration and membrane separation are also being explored, primarily for the removal of polyfluoroalkyl substances (PFAS) from aqueous solutions, and the principles may be adaptable to industrial purification streams. mdpi.commdpi.com
Comparative Synthesis and Isomeric Differentiation of Tetrafluoronitroanilines
The synthesis of a specific tetrafluoronitroaniline isomer is dictated by the substitution pattern of the starting tetrafluoroaniline. The strong activating and directing effect of the amino group governs the position of electrophilic nitration.
Synthesis of this compound: The synthesis of this isomer begins with 2,3,5,6-tetrafluoroaniline. The amino group is a powerful ortho-, para-director. Since all ortho positions (2- and 6-) are already substituted with fluorine, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the only available para position (4-position).
Synthesis of 2,3,4,5-Tetrafluoro-6-nitroaniline (B2849453): To obtain this isomer, the starting material must be 2,3,4,5-tetrafluoroaniline. In this case, the amino group at the 1-position directs the nitration to the vacant para-position, which is the 6-position, yielding the desired 2,3,4,5-tetrafluoro-6-nitroaniline isomer.
Given the potential for isomeric impurities, robust analytical methods are required to differentiate and identify the specific isomer produced.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable tools for structural elucidation. nih.gov The number of signals, their chemical shifts, and coupling patterns provide definitive information about the substitution pattern on the aromatic ring. The symmetry of this compound, for example, would lead to a simpler spectrum compared to its less symmetrical isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates isomers based on their different retention times in the GC column and provides their mass spectra. nih.gov While positional isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ, aiding in their identification.
High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate isomers of fluorinated compounds. nih.gov The different interaction of each isomer with the stationary phase of the HPLC column leads to different elution times, allowing for their separation and quantification. nih.gov
Table 2: Analytical Techniques for Isomeric Differentiation of Tetrafluoronitroanilines
| Technique | Principle of Differentiation | Application | Reference |
|---|---|---|---|
| NMR Spectroscopy | Differences in chemical shifts and spin-spin coupling patterns based on molecular symmetry and atom connectivity. | Provides definitive structural identification of each isomer. | nih.gov |
| GC-MS | Separation based on retention time differences and identification through unique mass fragmentation patterns. | Separates and identifies volatile isomers in a mixture. | nih.govnih.gov |
| HPLC | Separation based on differential partitioning between the mobile and stationary phases. | Effective for separating and quantifying isomers in liquid samples. | nih.gov |
The combined use of these techniques ensures the unambiguous identification and purity assessment of the target isomer, this compound. nih.gov
Reaction Mechanisms and Reactivity of 2,3,5,6 Tetrafluoro 4 Nitroaniline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of the reactivity of 2,3,5,6-tetrafluoro-4-nitroaniline. The reaction proceeds via a bimolecular addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group, typically a fluoride (B91410) ion in this case, restores the aromaticity of the ring.
Investigation of Fluorine Displacement Pathways in Perfluorinated Anilines
In perfluorinated anilines, the fluorine atoms are the primary leaving groups in SNAr reactions. The displacement of a fluorine atom is facilitated by the strong electron-withdrawing character of the remaining fluorine atoms and other substituents like the nitro group. While specific studies on the displacement pathways of this compound are not extensively detailed in the provided search results, general principles of SNAr on polyfluoroaromatic compounds suggest that the reaction proceeds through the formation of a Meisenheimer intermediate. libretexts.orgnih.gov The stability of this intermediate is a key factor in determining the reaction rate.
Electronic and Steric Influence of Nitro and Amino Groups on SNAr Reactivity
The nitro and amino groups exert significant electronic and steric effects on the SNAr reactivity of the tetrafluorinated aromatic ring.
Electronic Effects: The nitro group (-NO2) is a potent electron-withdrawing group through both inductive and resonance effects. Its presence significantly enhances the electrophilicity of the aromatic ring, thereby accelerating the rate of nucleophilic attack. youtube.com The amino group (-NH2), while typically an electron-donating group by resonance, has its donating capacity diminished by the strong inductive withdrawal of the four fluorine atoms. In acidic media, the amino group is protonated to form an anilinium ion (-NH3+), which acts as a strong electron-withdrawing group, further activating the ring towards nucleophilic substitution.
Steric Effects: Steric hindrance can play a role in the approach of the nucleophile to the aromatic ring. While the fluorine atoms are relatively small, the amino and nitro groups can influence the regioselectivity of the attack based on the size of the incoming nucleophile.
The following table summarizes the directing effects of the substituents on the aromatic ring:
| Substituent | Position | Electronic Effect | Influence on SNAr |
| -NO2 | 4 | Strong electron-withdrawal | Activating |
| -NH2 | 1 | Weakened electron-donation | Deactivating (relative to -NO2) |
| -F | 2,3,5,6 | Strong electron-withdrawal | Activating |
Mechanistic Insights into Regioselectivity in Tetrafluorinated Aromatic Systems
The regioselectivity of nucleophilic attack on tetrafluorinated aromatic systems is primarily governed by the electronic effects of the substituents. In this compound, the positions ortho and para to the strongly activating nitro group are the most likely sites for nucleophilic attack. However, since the para position is already occupied by the nitro group, the nucleophile will preferentially attack the fluorine atoms at the C2 and C6 positions, which are ortho to the nitro group.
The relative stability of the possible Meisenheimer intermediates plays a crucial role in determining the regioselectivity. Attack at the C2/C6 positions allows for the delocalization of the negative charge onto the oxygen atoms of the nitro group, leading to a more stable intermediate compared to attack at the C3/C5 positions.
A study on the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines demonstrated that nucleophilic substitution occurs selectively at the position para to the amino group and ortho to the nitro group. uj.edu.pl This further supports the principle of regioselectivity being directed by the most activating groups.
Meisenheimer Complex Formation and Characterization in SNAr Reactions
The formation of a Meisenheimer complex is a key step in the SNAr mechanism. libretexts.orgwikipedia.org This intermediate is a negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. The stability of the Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group and fluorine atoms, which can delocalize the negative charge. nih.govyoutube.com
Electrophilic Aromatic Substitution (EAS) Reactions on Fluorinated Aryl Systems
The high degree of fluorination and the presence of a strong electron-withdrawing nitro group make this compound highly deactivated towards electrophilic aromatic substitution. The electron-deficient nature of the aromatic ring repels incoming electrophiles, making reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation extremely difficult to achieve under standard conditions.
While the amino group is typically an activating and ortho-, para-directing group in EAS, its influence is significantly diminished by the powerful deactivating effects of the four fluorine atoms and the nitro group. In strongly acidic media, the protonation of the amino group to form the anilinium ion further deactivates the ring. daneshyari.combyjus.com Studies on the electrophilic fluorination of anilines in strongly acidic media have shown that the reaction is directed to the meta-position due to the inductive electron-withdrawing effect of the ammonium (B1175870) substituent. daneshyari.com However, for a molecule as deactivated as this compound, even these reactions are expected to be very sluggish.
Radical and Photochemical Transformations
Information regarding the radical and photochemical transformations of this compound is scarce in the provided search results. However, general principles can be applied.
Polyhalogenated aromatic compounds can undergo radical reactions, often initiated by photochemical or thermal means. These reactions can lead to dehalogenation or the formation of new carbon-carbon bonds.
Photochemical reactions of nitroaromatic compounds can involve the excitation of the nitro group, leading to various transformations such as reduction, rearrangement, or fragmentation. The presence of the amino and fluoro substituents would likely influence the photochemical behavior, but specific pathways for this molecule have not been detailed in the available literature.
Generation and Reactivity of Fluorinated Aryl Nitrenes
Fluorinated aryl nitrenes are highly reactive intermediates that can be generated from precursors like this compound. One common method for their generation is through the thermolysis or photolysis of the corresponding aryl azide (B81097). For instance, the oxidation of anilines, such as this compound, can lead to the formation of the corresponding aryl azide, which then serves as a precursor to the nitrene.
The reactivity of aryl nitrenes is characterized by their propensity to undergo various transformations, including intramolecular rearrangements and bimolecular reactions. Phenyl nitrenes, in general, have a tendency to rearrange and form polymeric tars. purdue.edu However, the substitution pattern on the aromatic ring, such as the presence of fluorine atoms and a nitro group, can significantly influence the reaction pathways.
The generation of benzofuroxans from 2-nitroanilines through oxidation with alkaline hypochlorite (B82951) is believed to proceed via a singlet nitrene intermediate. researchgate.net This process involves N-chlorination followed by the formation of the nitrene, which then undergoes internal capture by the ortho substituent. researchgate.net
Intramolecular Rearrangements and Bimolecular Reaction Pathways (e.g., bond insertion)
Once generated, fluorinated aryl nitrenes can undergo a variety of reactions. Intramolecular rearrangements are a common fate for aryl nitrenes. purdue.edu For example, phenylnitrene can rearrange to cyanocyclopentadiene. acs.org The specific rearrangement pathways are highly dependent on the substitution pattern of the aryl ring.
Bimolecular reactions, such as insertion into C-H or N-H bonds, are also characteristic of nitrenes. For instance, photolysis of certain iodinated perfluorophenyl azides in the presence of diethylamine (B46881) has been shown to result in N-H insertion products. researchgate.net The high electrophilicity of the nitrene intermediate drives these insertion reactions.
Furthermore, aryl nitrenes can participate in cycloaddition reactions. While phenyl carbenes are known to react with double bonds to form cyclopropanes, achieving similar reactivity with aryl nitrenes to produce aziridines is a significant area of research. purdue.edu The electronic nature of the substituents on the aryl ring plays a crucial role in directing the course of these bimolecular reactions.
Thermal and Oxidative Degradation Mechanisms
The thermal and oxidative degradation of fluorinated nitroaromatic compounds like this compound involves complex reaction sequences initiated by the cleavage of specific chemical bonds. The inherent stability of the aromatic ring and the strong carbon-fluorine bonds present significant barriers to degradation. nih.govrsc.org
Initiating Bond Cleavage Events and Subsequent Reaction Cascades in Fluorinated Nitroaromatics
The degradation of nitroaromatic compounds is often initiated by either reduction of the nitro group or by oxidative attack on the aromatic ring. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation. nih.gov Therefore, initial reductive steps are often crucial.
In the context of thermal degradation, the weakest bond in the molecule is likely to be the first to break. For nitroaromatic compounds, C-N bond cleavage is a common initiating event. mdpi.com This can occur through symmetrical bond-breaking in free radical oxidation reactions, generating reactive radical species that propagate further degradation. mdpi.com
The presence of fluorine atoms adds another layer of complexity. The carbon-fluorine bond is one of the most stable single bonds in organic chemistry, making its cleavage energetically demanding. nih.govrsc.org However, under certain conditions, such as those involving metalloenzymes or specific chemical reagents, C-F bond cleavage can occur. rsc.orgnih.gov
Advanced oxidation processes (AOPs), such as the Fenton reaction, can be employed to degrade recalcitrant organic pollutants like nitroaromatics. researchgate.netcyberleninka.ru These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its eventual mineralization. researchgate.net
Analysis of Fluorine Atom Migration and Aromatic Ring Opening Processes
During the degradation of fluorinated aromatic compounds, the migration of fluorine atoms and the subsequent opening of the aromatic ring are key steps. While direct cleavage of the C-F bond is difficult, rearrangement reactions involving fluorine migration can occur under specific conditions. For example, gas-phase studies on deprotonated N-fluoroarenesulfonamides have shown evidence of F-atom migration from a nitrogen atom to a sulfur atom. globalauthorid.com
The opening of the aromatic ring is a critical step in the complete mineralization of these compounds. This process often follows the initial attack by reactive species like hydroxyl radicals. The introduction of hydroxyl groups onto the ring can destabilize the aromatic system, making it more susceptible to cleavage. Ring-opening fluorination via C-C bond cleavage is an emerging strategy to access diverse fluorinated molecules. researchgate.net
Computational and Theoretical Investigations of 2,3,5,6 Tetrafluoro 4 Nitroaniline
Quantum Chemical Modeling (Density Functional Theory and Ab Initio Methodologies)
Quantum chemical modeling, particularly through Density Functional Theory (DFT) and ab initio methods, offers profound insights into the fundamental properties of 2,3,5,6-tetrafluoro-4-nitroaniline. These computational approaches allow for the precise calculation of molecular structures, electronic properties, and spectroscopic features.
Electronic Structure Analysis and Frontier Molecular Orbital Theory (HOMO-LUMO)
The electronic structure of an aniline (B41778) derivative is significantly influenced by its substituent groups. In this compound, the amino group acts as an electron donor while the nitro group and fluorine atoms are strong electron acceptors. This "push-pull" characteristic is crucial in determining the molecule's electronic behavior and reactivity. jchps.com
Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. thaiscience.infobohrium.com
For nitroaniline derivatives, the HOMO-LUMO energy gap can be calculated using DFT methods. For instance, studies on similar molecules like 2-fluoro-5-nitroaniline (B1294389) and 5-fluoro-2-nitroaniline (B53378) have shown HOMO-LUMO gaps of approximately 3.874 eV and 3.979 eV, respectively, as determined by DFT calculations. researchgate.net The charge transfer within the molecule, a consequence of the donor and acceptor groups, is evident from the HOMO and LUMO distributions. researchgate.net
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. thaiscience.info |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. thaiscience.info |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A measure of molecular stability and chemical reactivity. thaiscience.infobohrium.com |
Mapping of Molecular Electrostatic Potentials
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps to identify the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. tci-thaijo.org In an MEP map, red areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack.
For nitroaniline derivatives, the negative potential is typically localized around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. tci-thaijo.org Conversely, the regions around the hydrogen atoms of the amino group and the aromatic ring can exhibit positive potential, indicating their susceptibility to nucleophilic attack. The presence of four fluorine atoms in this compound significantly influences the MEP by withdrawing electron density from the benzene (B151609) ring.
Transition State Elucidation and Reaction Energetics
Computational methods are pivotal in elucidating the mechanisms of chemical reactions by identifying transition states and calculating the associated energy barriers. For molecules like this compound, which can undergo reactions such as nucleophilic aromatic substitution (SNAr), understanding the transition states is key to predicting reaction pathways and rates.
Vibrational Frequency Analysis for Spectroscopic Interpretation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational frequency analysis, typically performed using DFT methods, is a powerful tool for interpreting and assigning the bands observed in experimental spectra. researchgate.netresearchgate.net
For nitroanilines, characteristic vibrational frequencies can be assigned to specific functional groups. For example:
N-H stretching of the amino group.
Asymmetric and symmetric stretching of the nitro group. researchgate.net
C-F stretching vibrations.
Aromatic C-C stretching modes.
Theoretical calculations can predict these vibrational frequencies with a good degree of accuracy, although a scaling factor is often applied to improve the agreement with experimental data. researchgate.net This analysis is crucial for confirming the molecular structure and understanding the bonding characteristics.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (for similar molecules) |
| Amino (-NH₂) | Asymmetric & Symmetric Stretching | ~3450 (weakened due to electron withdrawal) |
| Nitro (-NO₂) | Asymmetric Stretching | 1520–1550 |
| Nitro (-NO₂) | Symmetric Stretching | 1340–1380 |
Intermolecular Interactions and Non-Covalent Bonding
The behavior of this compound in the solid state and in solution is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, play a critical role in determining the crystal packing, physical properties, and biological interactions of the molecule.
Theoretical Characterization of Halogen Bonding (F···F, C–F···X)
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the axis of the covalent bond. acs.org
While fluorine is the most electronegative element, its ability to form halogen bonds is generally considered weak because its σ-hole is often negative. acs.org However, in highly electron-deficient environments, such as the perfluorinated ring of this compound, the possibility of C–F···X interactions (where X is a nucleophile) can be explored computationally. Theoretical studies can model the electrostatic potential on the fluorine atoms to assess the presence and magnitude of any positive σ-hole.
Furthermore, interactions between fluorine atoms (F···F) can occur, although these are often considered to be more dispersive in nature rather than true halogen bonds. Computational analysis of the crystal packing of similar fluorinated compounds can reveal the nature and energetics of these short intermolecular contacts.
Hydrogen Bonding Networks in Fluorinated Aniline Systems
The introduction of fluorine atoms into an aniline system significantly modifies its hydrogen bonding capabilities. In the case of this compound, the four fluorine atoms and the nitro group exert strong inductive and resonance effects, altering the electronic properties of the entire molecule, particularly the amino (-NH₂) group.
Theoretical and experimental studies on simpler monofluoroanilines have shown that fluorine substituents decrease the strength of conventional N-H···N hydrogen bonds. researchgate.net This is because the electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making the amino group a weaker hydrogen bond acceptor. Simultaneously, this effect increases the acidity of the N-H protons, making the amino group a stronger hydrogen bond donor. It also enhances the acidity of the aromatic C-H protons, making weaker C-H···X interactions more competitive. researchgate.net
In highly fluorinated systems like this compound, the amino group's ability to accept hydrogen bonds is expected to be substantially diminished. However, its capacity as a hydrogen bond donor is enhanced. The presence of the strongly electron-withdrawing nitro group further amplifies this effect. Computational studies on related molecules, such as 4-anilino-5-fluoroquinazolines, have provided evidence for intramolecular N-H···F hydrogen bonds. nih.govconsensus.appucla.edu In these systems, the aniline N-H proton is forced into close proximity with a nearby fluorine atom, resulting in a measurable interaction. nih.govucla.edu For this compound, intramolecular N-H···F hydrogen bonding with the ortho-fluorine atoms (at positions 2 and 6) is sterically plausible and likely contributes to the molecule's conformational preferences.
| Interaction Type | Effect of Fluorination | Key Findings from Theoretical/Experimental Studies | Reference |
|---|---|---|---|
| N-H···N | Weakened | Fluorine substituent decreases the strength and frequency of N-H···N hydrogen bonds by withdrawing electron density from the nitrogen atom. | researchgate.net |
| N-H (as donor) | Strengthened | Electron-withdrawing fluorine increases the acidity of the N-H protons, making the amino group a better hydrogen bond donor. | researchgate.net |
| Intramolecular N-H···F | Possible/Observed | Observed in sterically constrained systems like 4-anilino-5-fluoroquinazolines, with N-H···F distances around 2.0 Å. This interaction can stabilize specific conformations. | nih.govucla.edu |
| C-H···F | Enhanced Competitiveness | Fluorination increases the acidity of aromatic C-H protons, making weaker interactions like C-H···F more significant in the overall crystal packing. | researchgate.net |
π-Stacking and Dispersion Interactions in Crystal Structures
The aromatic ring of this compound is exceptionally electron-deficient due to the combined electron-withdrawing power of four fluorine atoms and a nitro group. This electronic characteristic is the primary determinant of its π-stacking and dispersion interactions in the solid state.
Computational studies on nitroarenes have demonstrated that they participate in strong π-stacking interactions, often with electron-rich aromatic systems. nih.gov The interaction strength is highly dependent on the number and position of the nitro groups. nih.gov For this compound, the π system is highly polarized, creating a significant quadrupole moment. This facilitates "quadrupole-quadrupole" or "π-π stacking" interactions with neighboring aromatic rings in the crystal lattice. These interactions are not solely based on dispersion forces but have a substantial electrostatic component.
The stacking arrangement in the crystal structure of compounds like this compound typically involves an offset or slipped-stack geometry rather than a direct face-to-face alignment. This offset arrangement helps to minimize electrostatic repulsion between the electron-deficient centers of the rings while maximizing the attractive interactions between the electron-deficient region of one ring and the slightly less electron-deficient regions (the C-N bonds) of a neighboring ring.
Furthermore, fluorination itself has a profound impact on stacking. Perfluorination of an aromatic ring is known to invert its quadrupole moment compared to benzene, leading to favorable interactions with non-fluorinated aromatic rings. nih.gov In a crystal of pure this compound, the interactions will be between identical electron-poor rings. In such cases, dispersion forces and specific nitro-π interactions, where the nitro group of one molecule interacts with the π-system of another, can play a crucial role in the crystal packing. researchgate.net These interactions, combined with the hydrogen bonding network, dictate the final three-dimensional structure of the crystal.
| Interacting Molecules | Interaction Energy (kcal/mol) | Significance | Reference |
|---|---|---|---|
| Nitrobenzene (B124822) - Tryptophan | Up to -14.6 | Demonstrates the very strong stacking potential of nitroarenes with electron-rich aromatic amino acids. | nih.gov |
| Nitrobenzene - Tyrosine | Generally weaker than Trp | Interaction strength follows the order Trp > Tyr > Phe, correlating with the electron-donating ability of the amino acid side chain. | nih.gov |
| Fluorinated Phenylalanine - Cationic Histidine | Destabilized | Fluorination of the aromatic ring destabilizes cation-π interactions due to altered electrostatics, highlighting the impact of fluorine on stacking. | nih.gov |
Reactivity and Selectivity Predictions
The reactivity of this compound is dominated by the strong electron-withdrawing nature of its substituents. Computational methods, particularly Density Functional Theory (DFT), are used to predict its chemical behavior by analyzing its molecular orbitals and electrostatic potential surface.
The lowest unoccupied molecular orbital (LUMO) is expected to be low in energy and distributed over the aromatic ring and the nitro group. This indicates that the molecule is a strong electrophile, susceptible to nucleophilic attack. The most likely sites for nucleophilic aromatic substitution (SₙAr) are the carbon atoms attached to the fluorine atoms, as fluorine is a good leaving group in such reactions. The nitro group strongly activates the ring for this type of reaction.
Conversely, the highest occupied molecular orbital (HOMO) is expected to be of low energy, localized primarily on the amino group. This suggests that the molecule is a poor nucleophile and would be resistant to electrophilic aromatic substitution. The electron-withdrawing groups deactivate the ring towards attack by electrophiles.
Computational analysis of related compounds like 2,4,6-trinitrotoluene (B92697) (TNT) shows that the regions of positive electrostatic potential are located above the ring, making it susceptible to nucleophilic attack. researchgate.net A similar landscape is expected for this compound. The amino group, while being the most electron-rich part of the molecule, is still relatively poor due to the delocalization of its lone pair into the highly deficient ring. Its primary reactivity would be that of a weak base or as a site for derivatization reactions.
Quantitative Structure-Activity Relationship (QSAR) Studies for Fluorinated Aromatics
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological or chemical activity. For fluorinated aromatics, QSAR studies help in predicting properties like toxicity, herbicidal activity, or anesthetic potency based on calculated molecular descriptors. researchgate.netnih.gov
QSAR studies on fluorinated compounds often reveal the importance of descriptors related to hydrophobicity (logP), electronic effects (Hammett constants, electrostatic potentials), and steric parameters. nih.govnih.gov For instance, a QSAR study on fluorinated anesthetics demonstrated that their activity was primarily attributed to quantum mechanical and electrostatic descriptors. derpharmachemica.com Another study on fluorinated benzoxazinone (B8607429) herbicides found that a highly predictive QSAR model could be built, which helped in designing new, more potent analogs. nih.gov The model showed that fluorine substituents played a pivotal role in describing the biological activity. nih.gov
For a compound like this compound, a QSAR model might predict its potential toxicity or other biological activities. Key descriptors would likely include:
logP (Octanol-Water Partition Coefficient): The high degree of fluorination increases lipophilicity.
Dipole Moment and Electrostatic Potential: The molecule is highly polar.
HOMO/LUMO Energies: These quantum chemical descriptors relate to the molecule's ability to participate in charge-transfer interactions.
A QSAR study on monosubstituted anilines showed a strong correlation between toxicity and logP, establishing a model for the polar narcosis mechanism. nih.gov While this compound is more complex, this demonstrates the utility of QSAR in predicting the activity of substituted anilines.
| Compound Class | Predicted Activity | Key Findings and Model Statistics | Reference |
|---|---|---|---|
| Fluorinated Anesthetics | Anesthetic Activity | A four-parameter equation yielded high statistical significance (R² = 0.985, R²cv = 0.972). Activity was linked to quantum mechanical and electrostatic descriptors. | derpharmachemica.com |
| Fluorinated Benzoxazinones | PPO Inhibitory Activity (Herbicidal) | A highly predictive model (r² = 0.85, q² = 0.71, r²pred = 0.88) was developed, identifying key structural features for improved activity. | nih.gov |
| Monosubstituted Anilines | Toxicity (Polar Narcosis) | A strong correlation was found between toxicity (log IGC50⁻¹) and hydrophobicity (log KOW), with the model equation: log IGC50⁻¹ = 0.599(log KOW) - 0.905 (r² = 0.885). | nih.gov |
Derivatization and Advanced Chemical Transformations of 2,3,5,6 Tetrafluoro 4 Nitroaniline
Selective Reduction of the Nitro Group to Primary Amine
The selective reduction of the nitro group in 2,3,5,6-tetrafluoro-4-nitroaniline to a primary amine is a crucial transformation that opens up avenues for further functionalization. This conversion needs to be performed chemoselectively to preserve the existing amino group and the fluorine substituents on the aromatic ring.
Synthesis of Polyfluorinated Phenylenediamines from Nitroaniline Precursors
The synthesis of polyfluorinated phenylenediamines from nitroaniline precursors like this compound is a key step in creating monomers for high-performance polymers and precursors for various heterocyclic compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent being critical to achieve high yields and selectivity. rsc.orgorganic-chemistry.org Metal-catalyzed hydrosilylation, for instance using a nickel(II) acetylacetonate/polymethylhydrosiloxane (Ni(acac)₂/PMHS) system, has been shown to be effective for the chemoselective reduction of nitro compounds to primary amines under mild conditions. rsc.org This method is advantageous as it tolerates a wide range of other functional groups. rsc.org Another approach involves the use of zinc dust in water with a surfactant, providing a green and robust protocol for this reduction at room temperature. organic-chemistry.org
Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds
| Reducing System | Conditions | Key Features |
|---|---|---|
| Ni(acac)₂ / PMHS | Mild conditions | Good to excellent yields, high chemoselectivity. rsc.org |
| Zinc dust / Water with nanomicelles | Room temperature | Green protocol, tolerates a wide range of functionalities. organic-chemistry.org |
| Tetrahydroxydiboron / Water | Mild conditions | Metal-free, good functional group tolerance. organic-chemistry.org |
| KBH₄ / I₂ | --- | In situ generation of BI₃ as the active reductant. organic-chemistry.org |
Functionalization of the Amino Group
The amino group of this compound provides a reactive site for a multitude of chemical modifications, including N-alkylation, N-acylation, and diazotization reactions. These transformations are fundamental for introducing diverse substituents and constructing more complex molecular architectures.
N-Alkylation, N-Acylation, and Other N-Derivatization Strategies
N-alkylation and N-acylation reactions introduce alkyl and acyl groups, respectively, onto the nitrogen atom of the amino group. These reactions can be achieved using various alkylating and acylating agents under appropriate conditions. For instance, N-alkylation can be performed using alkyl halides or sulfates. The synthesis of N-alkyl substituted 4-nitroaniline (B120555) derivatives has been explored for applications in non-linear optics. osti.govnih.gov N-acylation is typically carried out using acyl chlorides or anhydrides. These derivatizations can significantly alter the electronic properties and steric environment of the molecule, influencing its reactivity in subsequent transformations.
Diazotization and Subsequent Transformations (e.g., halogenation, coupling reactions)
Diazotization of the primary amino group of this compound converts it into a diazonium salt. byjus.com This process typically involves treating the amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. byjus.comrsc.org The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions. slideshare.net
One of the most important applications of diazonium salts is their use in azo coupling reactions. slideshare.neticrc.ac.ir In these reactions, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778), to form an azo compound. slideshare.netresearchgate.net These azo compounds are often colored and have applications as dyes and pigments. rsc.org
Furthermore, the diazonium group can be replaced by a variety of other functional groups through Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br, I), cyano groups, and other substituents onto the aromatic ring.
Halogenation and De-fluorination Reactions on the Tetrafluoroaromatic Ring
The tetrafluorinated aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, where one or more fluorine atoms can be displaced by a nucleophile. The strong electron-withdrawing nature of the nitro group and the fluorine atoms activates the ring towards such substitutions.
The reactivity of the fluorine atoms allows for halogen exchange reactions, where a fluorine atom is replaced by another halogen. Enzymatic halogenation and dehalogenation reactions are also an area of interest, although their application to highly fluorinated synthetic substrates like this is still an emerging field. nih.gov The introduction of different halogens can fine-tune the electronic and steric properties of the molecule. De-fluorination, the removal of fluorine atoms, can also be achieved under specific conditions, although it is generally less common than substitution.
Cyclization Reactions for Heterocyclic Scaffold Construction
The functional groups present in this compound and its derivatives make it an excellent precursor for the synthesis of various heterocyclic compounds. Cyclization reactions can involve either the amino group, the nitro group (often after reduction to an amine), or substituents introduced through the aforementioned derivatization strategies.
For example, intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. The presence of both an amino group and a nitro group in the reduced product (a polyfluorinated phenylenediamine) allows for the construction of heterocycles like benzimidazoles or quinoxalines upon reaction with appropriate reagents. Additionally, derivatives obtained from diazotization or other functionalizations can be designed to undergo cyclization to form a wide array of heterocyclic structures, including pyrazoles and tetrazoles. researchgate.netnih.gov These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Formation of Polyfluorinated Benzimidazoles, Benzotriazoles, and Quinoxalines
The synthesis of fused heterocyclic systems such as benzimidazoles, benzotriazoles, and quinoxalines from this compound requires strategic modifications, as the starting material's 1,4-substitution pattern (para-nitroaniline) is not directly suitable for cyclizations that typically require 1,2-disubstituted (ortho) precursors. Therefore, the formation of these heterocycles often proceeds via the initial conversion of this compound into a key intermediate, 3,4,5,6-tetrafluoro-1,2-phenylenediamine (tetrafluoro-o-phenylenediamine). This transformation typically involves a multi-step process including nucleophilic substitution of a fluorine atom ortho to the amino group, followed by the reduction of the nitro group.
Polyfluorinated Benzimidazoles
The construction of the polyfluorinated benzimidazole (B57391) core is a well-established method that relies on the cyclocondensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivatives). beilstein-journals.orgnih.gov In the case of a tetrafluorinated analog, the process begins with the synthesis of tetrafluoro-o-phenylenediamine. This precursor is then condensed with a suitable carbonyl-containing compound. For instance, the reaction with glycolic acid in an acidic medium yields the corresponding (tetrafluorobenzo[d]imidazol-2-yl)methanol. mdpi.com The general approach involves heating the diamine with the carboxylic acid in a strong acid like hydrochloric acid, which catalyzes the dehydration and subsequent ring closure. mdpi.com
The reaction conditions for the formation of various 2-substituted-4,5,6,7-tetrafluorobenzimidazoles are summarized in the table below.
| Reagent 1 (Diamine) | Reagent 2 (Carbonyl Source) | Catalyst/Solvent | Product | Yield (%) |
| Tetrafluoro-o-phenylenediamine | Glycolic Acid | 4N HCl (aq) | (4,5,6,7-Tetrafluorobenzo[d]imidazol-2-yl)methanol | 70-85 mdpi.com |
| Tetrafluoro-o-phenylenediamine | Benzaldehyde | Au/TiO₂ / CHCl₃:MeOH | 2-Phenyl-4,5,6,7-tetrafluorobenzimidazole | High mdpi.com |
| Tetrafluoro-o-phenylenediamine | Formic Acid | Heat | 4,5,6,7-Tetrafluorobenzimidazole | - |
| Tetrafluoro-o-phenylenediamine | Acetic Anhydride | Heat | 2-Methyl-4,5,6,7-tetrafluorobenzimidazole | - |
Polyfluorinated Benzotriazoles
The synthesis of polyfluorinated benzotriazoles can be achieved directly from a tetrafluoroaniline precursor through diazotization followed by an intramolecular cyclization. Starting from an appropriately substituted tetrafluoroaniline (derived from this compound), the amino group is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt. This intermediate is highly reactive. Due to the electron-deficient nature of the polyfluorinated ring, the diazonium group can undergo an intramolecular nucleophilic aromatic substitution (SₙAr), displacing an adjacent fluorine atom to form the stable, fused triazole ring of 4,5,6,7-tetrafluorobenzotriazole.
Polyfluorinated Quinoxalines
Quinoxalines are bicyclic heterocycles formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To synthesize polyfluorinated quinoxalines from this compound, the crucial tetrafluoro-o-phenylenediamine intermediate must first be prepared. This diamine is then reacted with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, in a suitable solvent, often an alcohol. The reaction typically proceeds under mild heating and is often catalyzed by a weak acid. This condensation reaction readily forms the six-membered pyrazine (B50134) ring fused to the benzene (B151609) core, yielding the corresponding polyfluorinated quinoxaline (B1680401) derivative.
The table below illustrates the general condensation reaction for quinoxaline synthesis.
| Reagent 1 (Diamine) | Reagent 2 (Dicarbonyl) | Solvent | Product |
| Tetrafluoro-o-phenylenediamine | Glyoxal (ethanedial) | Ethanol | 5,6,7,8-Tetrafluoroquinoxaline |
| Tetrafluoro-o-phenylenediamine | Benzil | Ethanol/Acetic Acid | 2,3-Diphenyl-5,6,7,8-tetrafluoroquinoxaline |
| Tetrafluoro-o-phenylenediamine | 2,3-Butanedione | Ethanol | 2,3-Dimethyl-5,6,7,8-tetrafluoroquinoxaline |
Ring Annulation Strategies Utilizing the Aniline Moiety
Ring annulation, the process of building a new ring onto an existing one, is a cornerstone of heterocyclic synthesis. The aniline moiety of this compound and its derivatives is central to several powerful annulation strategies, primarily because it can be readily converted into a nucleophile or an electrophile to initiate ring-closing reactions.
A key annulation strategy for these highly fluorinated systems is intramolecular nucleophilic aromatic substitution (SₙAr). The tetrafluorinated benzene ring is highly electron-deficient and thus activated towards nucleophilic attack. This allows for the displacement of a fluoride (B91410) ion by a nucleophile, a reaction that is significantly more facile than on non-fluorinated benzene rings. acs.org The aniline group can be used to generate a tethered nucleophile, which then attacks an ortho-position to forge the new heterocyclic ring.
The formation of tetrafluorobenzotriazole, as described previously, is a prime example of this strategy. The aniline is converted to a diazonium group (-N₂⁺), which acts as the precursor to the cyclizing species. The subsequent intramolecular attack and displacement of an ortho-fluorine atom is a highly efficient annulation process.
Another strategy involves condensation reactions. The aniline group can react with carbonyl compounds to form imines or enamines in situ. If another reactive group is present on the carbonyl-containing reactant, a subsequent intramolecular cyclization can occur. For example, condensation of the derived tetrafluoro-o-phenylenediamine with aldehydes first forms an imine intermediate. This is followed by a second intramolecular imine formation and subsequent oxidative aromatization to yield the stable benzimidazole ring. mdpi.com This cascade of reactions represents an elegant annulation strategy where the aniline groups are essential for both the initial bond formation and the final ring closure.
The table below summarizes key annulation strategies involving the aniline functional group in polyfluoroaromatic systems.
| Annulation Strategy | Key Intermediate | Ring-Closing Step | Resulting Heterocycle |
| Diazotization/Cyclization | Diazonium Salt | Intramolecular SₙAr | Benzotriazole |
| Condensation/Cyclization | Schiff Base (Imine) | Intramolecular Nucleophilic Attack | Benzimidazole |
| Condensation with 1,2-Dicarbonyls | Di-imine Intermediate | Double Condensation | Quinoxaline |
These strategies highlight the utility of the aniline moiety not merely as a substituent but as a functional handle to direct the assembly of complex, fused heterocyclic structures that would be difficult to synthesize through other means.
Advanced Materials Applications of 2,3,5,6 Tetrafluoro 4 Nitroaniline and Its Derivatives
Design and Synthesis of Organic Nonlinear Optical (NLO) Chromophores
Organic molecules with large second-order nonlinear optical (NLO) responses are critical for applications in photonics and optoelectronics, including high-speed optical switching and frequency conversion. The design of such molecules, known as chromophores, typically follows a "push-pull" strategy, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated system. 2,3,5,6-Tetrafluoro-4-nitroaniline is an exemplary D-π-A molecule, with the amino group (-NH₂) serving as the donor and the nitro group (-NO₂) as the acceptor.
The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). In D-π-A systems, a large β value is achieved by facilitating an efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an intense light source. The structure of this compound is intrinsically optimized for a strong NLO response. The amino group is a potent electron donor, while the nitro group is one of the strongest organic electron acceptors. They are positioned para to each other on the benzene (B151609) ring, maximizing the charge-transfer distance across the π-system.
Theoretical and experimental studies on analogous molecules, such as p-nitroaniline (pNA), have established these fundamental structure-property relationships. chemrxiv.orgrug.nl The magnitude of the hyperpolarizability in these systems is directly related to the change in dipole moment between the ground and excited states and is inversely related to the energy of the ICT transition. The introduction of additional substituents dramatically tunes these properties.
The most distinctive feature of this compound is the perfluorination of its aromatic ring. Fluorine is the most electronegative element, and its presence on the π-bridge has profound effects on the molecule's electronic structure and NLO properties.
Increased Hyperpolarizability: By strengthening the push-pull character, fluorination is expected to increase the first hyperpolarizability (β). Studies on fluorinated benzenes and other push-pull systems have shown that strategic fluorination can lead to substantially higher β values compared to their non-fluorinated counterparts. acs.org
Modified Electronic Delocalization: The fluorine substituents alter the electronic delocalization within the phenyl ring. While they inductively withdraw electron density, they can also participate in resonance effects. This complex interplay modifies the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, which is a critical parameter for tuning the NLO response. chemrxiv.org
While direct experimental hyperpolarizability values for this compound are not widely reported, data from its non-fluorinated parent compound, p-nitroaniline, provide a baseline for comparison.
Table 1: Comparison of Calculated Properties for p-Nitroaniline (pNA) This table presents data for the related compound p-nitroaniline to illustrate the scale of properties.
| Property | Value | Conditions | Reference |
|---|---|---|---|
| First Hyperpolarizability (β) | Larger than isomers | DFT Calculations | chemrxiv.org |
The enhanced electronic effects from the four fluorine atoms in this compound are predicted to result in significantly different and potentially superior NLO properties compared to pNA.
Precursors for Polymer Synthesis and Supramolecular Assemblies
The high reactivity of the C-F bonds in this compound makes it a valuable monomer for creating advanced polymers and ordered supramolecular structures.
The fluorine atoms on the ring of this compound are highly activated towards nucleophilic aromatic substitution (SₙAr). The powerful electron-withdrawing effect of the para-nitro group makes the carbon atoms attached to the fluorine atoms highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its use as a monomer in step-growth polycondensation reactions.
By reacting this compound with difunctional nucleophiles (e.g., bisphenols or bis-thiols), it is possible to synthesize novel poly(ether-ether-ketone) (PEEK) or poly(arylene ether) analogues. In such a polymerization, the nucleophile would displace two of the fluorine atoms (typically those ortho to the nitro group) on different monomer units to form long polymer chains. The resulting polymers would be characterized by:
High thermal stability due to the aromatic backbone.
Excellent chemical resistance.
Unique electronic properties conferred by the remaining fluoro and nitro-amino functional groups.
This approach is analogous to the synthesis of other perfluorinated organic polymers, which are known for their use in electronics and high-performance coatings. rsc.org
Molecularly imprinted polymers (MIPs) are synthetic receptors with tailor-made binding sites for a specific target molecule (the template). nih.gov this compound is an excellent candidate for use as a template in MIP synthesis for the selective detection of nitroaromatic compounds, which are often environmental pollutants or components of explosives.
To create a MIP, this compound (the template) is mixed with functional monomers that can form non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with it. The amino and nitro groups of the template are ideal sites for hydrogen bonding with functional monomers like methacrylic acid or 4-vinylpyridine. The entire complex is then co-polymerized with a high concentration of a cross-linking monomer. Subsequent removal of the template molecule leaves behind cavities that are complementary in size, shape, and chemical functionality to this compound. These MIPs can then be used in chemical sensors for the highly selective rebinding and detection of the target molecule. Studies on MIPs for other nitroaromatics like 2,4-dinitrotoluene (B133949) (DNT) have shown the viability of this approach. nih.govresearchgate.net
Table 2: Performance of Molecularly Imprinted Polymers for Detecting Related Nitroaromatic Compounds This table shows detection limits for other nitroaromatics using MIP-based sensors to demonstrate the potential of the technique.
| Target Analyte | MIP-Based Sensor Detection Limit | Reference |
|---|---|---|
| 2,4,6-Trinitrotoluene (B92697) (TNT) | 0.1 µM | nih.gov |
| 2,4-Dinitrotoluene (DNT) | 30.1 µM | researchgate.net |
Components in Organic Electronic Devices and Charge Transfer Complexes
The strong electron-accepting nature of this compound makes it a valuable component for organic electronic devices, where charge generation and transport are key processes. This is often achieved through the formation of charge-transfer (CT) complexes.
A charge-transfer complex is formed when an electron donor molecule and an electron acceptor molecule interact to form a new composite material with unique electronic and optical properties. nih.gov Due to the strong electron-withdrawing power of its tetrafluorinated, nitro-substituted ring, this compound is expected to be a powerful electron acceptor. When combined with strong electron-donor molecules (like tetrathiafulvalene (B1198394) or poly(3-hexylthiophene)), it can form a CT complex. rsc.org In this complex, a partial or complete transfer of an electron occurs from the donor's HOMO to the acceptor's LUMO.
This process has two key applications:
Doping of Organic Semiconductors: The formation of a CT complex is a primary mechanism for doping organic semiconductors. Introducing this compound as a p-dopant into a hole-transporting polymer would create mobile holes in the polymer backbone, thereby increasing its electrical conductivity. rsc.org
Active Layers in Devices: CT complexes can serve as the active layer in organic photovoltaic (OPV) cells or photodetectors. The absorption of light by the CT complex leads to the generation of an electron-hole pair, which can then be separated at a donor-acceptor interface to produce a photocurrent.
The formation of such complexes is often indicated by the appearance of a new, long-wavelength absorption band in the UV-Vis spectrum, which is not present in the individual components.
Table 3: Spectroscopic Data for a Charge-Transfer Complex of a Related Compound, p-Nitroaniline (PNA) This table presents data for a CT complex involving p-nitroaniline to illustrate the characteristic spectroscopic changes.
| Donor-Acceptor Pair | Solvent | Charge-Transfer Band λₘₐₓ (nm) | Reference |
|---|---|---|---|
| p-Nitroaniline - DDQ | Dichloromethane | 440 and 560 | bas.bg |
The significantly higher electron affinity of this compound suggests it would form even more stable CT complexes with stronger light absorption in the visible or near-infrared regions, making it a highly attractive component for modern organic electronic devices.
Modulating Electronic Properties through Fluorination in Semiconductor Design
The performance of organic semiconductor devices is fundamentally dictated by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the active materials. Heavy fluorination of an aromatic system is a proven and effective strategy for modulating these energy levels. The introduction of highly electronegative fluorine atoms exerts a powerful inductive-withdrawing effect on the π-electron system of the benzene ring.
In the case of this compound, this effect is amplified by the presence of the nitro group, which is also strongly electron-withdrawing. This combined influence significantly stabilizes both the HOMO and LUMO energy levels, effectively lowering their values. mdpi.com A lower LUMO level is crucial for facilitating efficient electron injection and transport, a key characteristic of n-type organic semiconductors. mdpi.com Conversely, a lower HOMO level enhances the material's stability against oxidation in ambient conditions. mdpi.com
While direct experimental values for this compound are not widely published, the well-established trends observed in analogous fluorinated aromatic compounds allow for a reliable estimation of these effects. The progressive fluorination of organic molecules consistently leads to a reduction in both HOMO and LUMO energy levels, a trend that enhances the electron-accepting capabilities of the material. mdpi.com This principle is critical in the design of organic photovoltaics, field-effect transistors, and light-emitting diodes where precise control over the energy cascade between different material layers is essential for optimal device performance. The amine group on the this compound molecule also provides a reactive handle for polymerization or derivatization, allowing it to be incorporated into larger conjugated systems or polymer backbones while retaining the electronic benefits of the fluorinated core. researchgate.net
| Compound/Substitution Level | Typical Effect on HOMO Level | Typical Effect on LUMO Level | Implication for Semiconductor Behavior |
| Aniline (B41778) (Unsubstituted) | High | High | Primarily hole-transporting (p-type) characteristics. |
| Nitroaniline | Lowered | Lowered | Increased electron affinity, but modest change. |
| This compound | Significantly Lowered | Significantly Lowered | Strongly enhanced electron-accepting (n-type) character; improved ambient stability. |
| Perfluorinated Aromatics | Drastically Lowered | Drastically Lowered | Excellent electron acceptors, often used in n-type OFETs. |
This table illustrates the general trends in how fluorination and nitration affect the frontier molecular orbital energies of aniline derivatives, based on established principles in materials chemistry. mdpi.comresearchgate.net
Applications in Energetic Materials Science (focused on structural and synthetic aspects of energetic derivatives)
The molecular structure of this compound makes it an exceptionally promising building block for the synthesis of advanced high-density energetic materials. An ideal energetic molecule combines a high density, a positive heat of formation, and a favorable oxygen balance. The subject compound provides a robust scaffold containing several key features to achieve these goals.
Synthetic Aspects: The synthesis of energetic derivatives from this compound leverages its two primary functional groups: the amine and the nitro group.
Modification of the Amine Group: The -NH2 group is a versatile site for introducing further "explosophore" groups. It can be readily diazotized and subsequently replaced to link multiple rings together or to add azide (B81097) (-N3) functionalities. More commonly, it can be oxidized or undergo further nitration (under harsh conditions) to form an additional nitro group, converting the molecule into a poly-nitro species.
Building Complex Heterocycles: The amine and the activated aromatic ring can participate in condensation reactions to form thermally stable, nitrogen-rich heterocyclic structures like triazoles or tetrazoles, which are known to enhance density and heat of formation. researchgate.net
Fluorine and Nitro Group Synergy: The presence of four fluorine atoms and a nitro group contributes significantly to the molecule's density and thermal stability. Replacing hydrogen with the heavier fluorine atom is a known strategy for increasing the density of energetic materials. dtic.mil Furthermore, the C-F bonds are exceptionally strong, imparting a high degree of thermal stability to the core structure.
Structural Aspects: The crystal structure of energetic materials is paramount to their performance and safety. For derivatives of this compound, intermolecular interactions like hydrogen bonding (involving the amine or its derivatives) and π-π stacking (between the electron-deficient aromatic rings) would be expected to dictate the crystal packing. researchgate.netnih.gov A dense packing arrangement is crucial for achieving a high bulk density, which in turn correlates with higher detonation velocity and pressure. dtic.mil The planarity of the aromatic ring, influenced by the substituent groups, also plays a role in enabling efficient stacking. nih.govresearchgate.net
Computational studies on analogous fluorine-containing energetic compounds show that the introduction of fluorine-bearing groups can significantly enhance detonation performance. researchgate.net Derivatives that increase the nitrogen and oxygen content while maintaining a high density are particularly sought after.
| Property | Influence of Structural Feature in this compound | Potential Energetic Derivative | Anticipated Improvement |
| Density (ρ) | High molecular weight of fluorine atoms. | Polynitrated derivatives. | Increased ρ > 1.8 g/cm³ |
| Detonation Velocity (D) | High density and rigidity of the fluorinated ring. | Azo-linked dimers. | D > 8.0 km/s researchgate.net |
| Thermal Stability | Strong C-F bonds. | Heterocyclic derivatives (e.g., triazoles). | Decomposition Temp > 250 °C |
| Oxygen Balance | Presence of -NO2 group. | Conversion of -NH2 to -NO2 or -NHNO2. | Improved oxygen balance for more complete combustion. |
This table presents anticipated properties of energetic derivatives synthesized from this compound, based on data from analogous energetic materials. researchgate.netdtic.mildtic.milresearchgate.net
Advanced Spectroscopic Characterization Techniques for 2,3,5,6 Tetrafluoro 4 Nitroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F) for Structural Elucidation
A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is essential for the unambiguous characterization of 2,3,5,6-Tetrafluoro-4-nitroaniline. Each spectrum provides a unique and complementary piece of the structural puzzle.
Due to the substitution pattern of this compound, the ¹H NMR spectrum is expected to be relatively simple, primarily showing a broad singlet for the two equivalent protons of the amine group (-NH₂). The chemical shift of these protons is influenced by solvent and concentration, but would typically appear in the region of 4-6 ppm.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the high degree of symmetry, only three distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitro group (C4) would be significantly deshielded, appearing at a lower field. The carbon atom attached to the amino group (C1) would be shielded relative to the others. The four equivalent fluorine-bearing carbons (C2, C3, C5, C6) would exhibit complex splitting patterns due to coupling with the directly attached fluorine atoms (¹J-CF) and smaller long-range couplings.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. bldpharm.com Given the symmetry of this compound, a single signal is anticipated for the four equivalent fluorine atoms. The chemical shift of this signal will be characteristic of a fluorine atom on a highly electron-deficient aromatic ring.
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) in Hz |
| ¹H (NH₂) | 4.0 - 6.0 | br s | - |
| ¹³C (C-NO₂) | 140 - 150 | t | ²J(C-F) ≈ 15-25 |
| ¹³C (C-NH₂) | 120 - 130 | t | ³J(C-F) ≈ 5-10 |
| ¹³C (C-F) | 145 - 155 | d | ¹J(C-F) ≈ 240-260 |
| ¹⁹F | -130 to -150 | s | - |
Note: The expected values are based on data from related fluorinated and nitrated aniline (B41778) compounds. Actual experimental values may vary.
Advanced NMR Techniques for Stereochemical and Conformational Studies
To further probe the structure and conformation of this compound and its derivatives, advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are invaluable.
COSY (Correlation Spectroscopy): While the ¹H spectrum of the parent compound is simple, COSY would be crucial for derivatives with additional protons to establish proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the carbon signals with their directly attached protons, which is particularly useful for assigning the protonated carbons in less symmetrical derivatives.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, it would show correlations between the amine protons and the adjacent carbons (C2/C6) and the carbon at the para position (C4).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between nuclei. For instance, a NOESY spectrum could provide information on the spatial proximity of the amine protons to the ortho fluorine atoms, which can help in determining the preferred conformation of the amino group relative to the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. The theoretical exact mass of this compound (C₆H₂F₄N₂O₂) is 210.0059 g/mol . An experimental HRMS measurement confirming this value would provide unequivocal evidence for the compound's elemental formula. It should be noted that for some polyfluorinated compounds, obtaining precise mass measurements using electrospray ionization (ESI) can be challenging. rsc.org
Fragmentation Pathway Analysis for Isomer Differentiation and Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺• would be observed at m/z 210. A prominent fragmentation pathway for para-nitroanilines is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 164. nih.gov Further fragmentation could involve the sequential loss of fluorine atoms or other small neutral molecules.
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 210 | [C₆H₂F₄N₂O₂]⁺• (Molecular Ion) |
| 164 | [C₆H₂F₄N]⁺• |
| 136 | [C₅HF₂N]⁺• |
The analysis of these fragmentation patterns is not only crucial for confirming the structure of the target compound but also for differentiating it from its isomers. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound will be characterized by vibrations associated with the amino (-NH₂), nitro (-NO₂), and tetrafluorinated benzene (B151609) ring moieties.
Amino Group Vibrations: The N-H stretching vibrations are expected to appear in the region of 3300-3500 cm⁻¹. The NH₂ scissoring (bending) vibration typically occurs around 1600-1650 cm⁻¹.
Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are strong IR absorbers and are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Aromatic Ring and C-F Vibrations: The C-F stretching vibrations in fluoroaromatic compounds give rise to strong absorptions in the 1100-1400 cm⁻¹ region. The aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.
A comparative analysis with the spectra of related compounds such as 2,3,5,6-Tetrafluoroaniline (B1293806) and 4-nitroaniline (B120555) can aid in the precise assignment of the observed vibrational bands. nist.govnih.gov
Expected Vibrational Frequencies (cm⁻¹) for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (if applicable in derivatives) | ~3100 |
| NO₂ Asymmetric Stretch | 1500 - 1560 |
| Aromatic C=C Stretch | 1400 - 1600 |
| NO₂ Symmetric Stretch | 1300 - 1370 |
| C-F Stretch | 1100 - 1400 |
Assignment of Characteristic Functional Group Vibrations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and their chemical environment within a molecule. The vibrational modes of this compound are influenced by the interplay of the amino (-NH2), nitro (-NO2), and carbon-fluorine (C-F) groups attached to the aromatic ring.
The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the region of 3300–3500 cm⁻¹. jchps.com For instance, in p-nitroaniline, these bands are observed around 3350-3478 cm⁻¹. researchgate.net The strong electron-withdrawing nature of the four fluorine atoms and the nitro group in this compound would be expected to influence the precise frequencies of these N-H stretches.
The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the 1500–1620 cm⁻¹ range, while the symmetric stretch is found between 1300 and 1370 cm⁻¹. ajeee.co.in In 4-nitroaniline, the symmetric stretching vibration is observed at 1320 cm⁻¹ in the FTIR spectrum. jchps.com
The C-F stretching vibrations in fluorinated aromatic compounds give rise to strong absorptions in the 1100–1400 cm⁻¹ region. The presence of multiple fluorine atoms in this compound will result in complex and overlapping bands in this region. For comparison, in 2,3,5,6-tetrafluoro-p-benzoquinone, vibrational modes involving C-F bonds are assigned across a range of frequencies. researchgate.net
The aromatic C-H stretching vibrations, if present, would be observed above 3000 cm⁻¹. libretexts.org However, in the case of this compound, the single proton on the ring would lead to a weak and potentially difficult-to-identify C-H stretching band. The in-plane and out-of-plane bending vibrations for C-H and C-F bonds, as well as the various ring deformation modes, contribute to the complex fingerprint region of the spectrum, typically below 1600 cm⁻¹. libretexts.org
Table 1: Characteristic Functional Group Vibrations for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | jchps.com |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1620 | ajeee.co.in |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | ajeee.co.in |
| Carbon-Fluorine (C-F) | Stretch | 1100 - 1400 | researchgate.net |
This table provides typical ranges and specific values for related compounds to infer the expected vibrational characteristics of this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet and visible light.
The UV-Vis spectrum of this compound is dominated by electronic transitions involving the π-system of the benzene ring and the non-bonding electrons of the amino and nitro groups. The presence of both a strong electron-donating group (-NH2) and a strong electron-withdrawing group (-NO2) on the same aromatic ring leads to significant intramolecular charge transfer (ICT) character in its electronic transitions. ulisboa.pt
In similar molecules like p-nitroaniline, the absorption spectrum shows a strong band below 400 nm, which is attributed to a π → π* transition with considerable ICT character. jchps.comtaylorandfrancis.com This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is primarily associated with the nitro group. tsijournals.com The extensive fluorination in this compound is expected to influence the energies of these molecular orbitals and thus the position and intensity of the absorption maximum. The solvatochromic behavior of related nitroanilines, where the absorption maximum shifts with solvent polarity, further supports the ICT nature of the electronic transitions. rsc.org
Fluorescence spectroscopy can also be a valuable tool. While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing, some derivatives can exhibit fluorescence. Studies on porous organic polymers have shown that nitroanilines can act as efficient fluorescence quenchers. rsc.org The fluorescence properties of this compound itself would depend on the balance between radiative and non-radiative decay pathways from its excited state. The fluorescence of related compounds, such as p-nitroaniline, has been investigated in various environments. mdpi.com
Table 2: Electronic Absorption Data for Related Nitroaniline Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|---|
| p-Nitroaniline | Water | 380 | - | taylorandfrancis.com |
| p-Nitroaniline | Various | - | Decreases with increasing acidity | researchgate.net |
| 2-Nitroaniline | - | 412 | - | taylorandfrancis.com |
This table presents absorption maxima for related compounds, highlighting the region where this compound is expected to absorb.
Advanced Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the structural elucidation of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of this compound. The choice between GC and LC depends on the volatility and thermal stability of the analyte. Given that nitroanilines can be thermolabile, LC-MS is often the preferred method. thermofisher.com
In an LC-MS analysis, the compound is first separated from a mixture based on its polarity and affinity for the stationary and mobile phases. The separated analyte then enters the mass spectrometer, where it is ionized. The resulting molecular ion and its fragmentation pattern provide a wealth of structural information. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO2), the amino group (NH2), and potentially fluorine atoms or related fragments, which helps in confirming the structure.
LC-MS/MS, or tandem mass spectrometry, offers even greater selectivity and sensitivity. rsc.orgmdpi.com In this technique, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This allows for the development of highly specific and sensitive quantitative methods for detecting trace amounts of the compound in various matrices. Both GC-MS and LC-MS have been successfully employed for the analysis of various anilines and their derivatives in environmental and other samples. researchgate.netmdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3,5,6-Tetrafluoro-p-benzoquinone |
| 2-Nitroaniline |
| 4-Nitrophenol |
| p-Nitroaniline |
| Aniline |
| p-Phenylenediamine |
Environmental Degradation and Biotransformation Studies of Fluorinated Nitroaromatic Compounds: Implications for 2,3,5,6 Tetrafluoro 4 Nitroaniline
Microbial Degradation Pathways
Microorganisms have evolved diverse metabolic strategies to utilize a wide range of organic compounds as sources of carbon, nitrogen, and energy. asm.org However, xenobiotics like polyfluorinated nitroaromatics present significant challenges to microbial enzymatic systems. Degradation typically involves two key transformations: the reduction of the nitro group and the cleavage of the C-F bonds.
Reductive Transformations of the Nitro Group by Microorganisms
The microbial reduction of the nitro group is a well-documented transformation for a wide array of nitroaromatic compounds under both anaerobic and aerobic conditions. microbiologyresearch.orgnih.gov This process is typically initiated by NAD(P)H-dependent flavoenzymes known as nitroreductases, which are widespread among bacteria. oup.com These enzymes catalyze the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO) derivative, then to a hydroxylamino (-NHOH) intermediate, and finally to the corresponding amino (-NH₂) group. nih.gov
| Step | Initial Group | Intermediate 1 | Intermediate 2 | Final Product | Electron Transfer |
| 1 | Nitro (-NO₂) | Nitroso (-NO) | 2e⁻ | ||
| 2 | Nitroso (-NO) | Hydroxylamino (-NHOH) | 2e⁻ | ||
| 3 | Hydroxylamino (-NHOH) | Amino (-NH₂) | 2e⁻ | ||
| Overall | Nitro (-NO₂) → | Amino (-NH₂) → | 6e⁻ |
This interactive table outlines the general microbial pathway for the reduction of a nitroaromatic compound.
This reductive pathway is considered a critical first step in the biodegradation of many nitroaromatics, as the resulting aromatic amine is often more susceptible to subsequent enzymatic attack, such as ring cleavage by oxygenases, than the original nitro-compound. asm.org
Dehalogenation Mechanisms of Polyfluorinated Anilines
The cleavage of the C-F bond is the most formidable challenge in the degradation of fluorinated compounds. The C-F bond is the strongest single bond in organic chemistry, which contributes significantly to the environmental persistence of polyfluorinated molecules. acs.orgnih.gov While specific studies on the microbial defluorination of 2,3,5,6-tetrafluoro-4-nitroaniline are not available, research on other fluorinated compounds reveals potential enzymatic mechanisms.
Enzymatic defluorination often requires specific enzymes, such as fluoroacetate dehalogenases, which have a uniquely structured active site, or "halide pocket," tailored to stabilize the fluoride (B91410) ion as it is cleaved. acs.orgnih.gov In other cases, enzymes involved in general metabolic pathways, such as enoyl-CoA hydratases/hydrolases, have been found to promiscuously catalyze defluorination reactions during the degradation of fluorinated benzoates under anaerobic conditions. nih.gov
A common strategy observed in microbial degradation is "metabolic activation," where enzymes attack a different, more reactive functional group on the molecule. mdpi.com This initial transformation can alter the electronic properties of the molecule, making the C-F bonds more susceptible to cleavage. mdpi.com For instance, studies on mixed chloro-fluoro compounds have shown that microbial reductive or hydrolytic dechlorination can trigger subsequent, spontaneous defluorination. chemrxiv.orgresearchgate.net It is plausible that the initial microbial reduction of the nitro group in this compound to an amino group could similarly activate the polyfluorinated ring toward subsequent dehalogenation.
Abiotic Degradation Processes
In addition to microbial activity, abiotic factors in the environment, such as sunlight and chemical reactions in water and soil, can contribute to the transformation of organic pollutants.
Photochemical Degradation under Environmental Conditions
Photochemical degradation, driven by solar radiation, is a significant abiotic process for many aromatic compounds. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals. For per- and polyfluoroalkyl substances (PFAS), degradation mechanisms can involve both photo-oxidation (driven by positive "holes" and oxidative radicals) and photo-reduction (driven by electrons). nih.gov
For nitroaromatic compounds, advanced oxidation processes using UV light and hydrogen peroxide (UV/H₂O₂) have been shown to effectively degrade various structures. rsc.org Given that this compound possesses both a polyfluorinated ring and a nitroaromatic structure, it is expected to be susceptible to photochemical degradation. The process would likely involve photo-reductive cleavage of the C-F bonds and photo-oxidative transformation of the aniline (B41778) ring and nitro group. However, the efficiency and products of such degradation under natural sunlight conditions have not been specifically determined.
Hydrolytic and Oxidative Stability in Aquatic and Soil Systems
Hydrolysis, the reaction with water, is a potential degradation pathway for some organic compounds. However, the C-F bond is exceptionally resistant to hydrolysis under typical environmental pH and temperature conditions. Aromatic fluorides are generally considered hydrolytically stable. Therefore, this compound is expected to exhibit high stability against hydrolytic degradation in aquatic systems.
Similarly, the compound is likely to be highly resistant to chemical oxidation. The electron-withdrawing properties of both the four fluorine atoms and the nitro group make the aromatic ring electron-deficient and thus resistant to attack by electrophilic oxidants. nih.govnih.gov While strong chemical oxidants can degrade the molecule, these conditions are not typical in the environment. However, some soil fungi secrete powerful, non-specific extracellular oxidative enzymes, such as laccases and peroxidases, which are known to degrade persistent organic pollutants, including some PFAS, through radical-mediated reactions. nih.gov These enzymatic processes represent a potential, albeit likely slow, pathway for the oxidative transformation of this compound in soil environments.
Impact of Fluorination on Environmental Persistence and Fate
The degree of fluorination has a profound impact on the environmental persistence of organic compounds. Multiple studies have demonstrated an inverse relationship between the number of fluorine substituents and the rate of microbial degradation.
Research on the aerobic degradation of fluoroanilines by mixed bacterial cultures provides direct evidence of this effect. As the number of fluorine atoms on the aniline ring increases, the time required for the microbial culture to acclimate and begin degrading the compound increases significantly, while the maximum specific degradation rate decreases. nih.gov
| Compound | Number of Fluorine Substituents | Acclimation Time (days) | Max. Specific Degradation Rate (mg FA / g VSS h) |
| 4-Fluoroaniline (4-FA) | 1 | 26 | 22.48 ± 0.55 |
| 2,4-Difluoroaniline (2,4-DFA) | 2 | 51 | 15.27 ± 2.04 |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 3 | 165 | 8.84 ± 0.93 |
This interactive table shows the effect of increasing fluorine substitution on the aerobic biodegradation of fluoroanilines. Data sourced from a study on mixed bacterial cultures. nih.gov
This trend is also observed in the degradation of other fluorinated molecules. For example, studies with fluorinated amino acids showed that the extent of defluorination by soil microbes followed the order: monofluorinated > difluorinated > trifluorinated. nih.gov The extreme stability of the C-F bond means that highly fluorinated compounds are barely degradable under natural conditions, leading to their classification as "forever chemicals". bund.net
For this compound, the presence of four fluorine atoms, combined with the recalcitrance imparted by the nitro group, strongly suggests that it is a highly persistent compound in the environment. Its fate is likely to be dominated by slow transformation processes, with a high potential for long-range transport and accumulation in various environmental compartments.
Interdisciplinary Research Perspectives on 2,3,5,6 Tetrafluoro 4 Nitroaniline Derivatives
Role of Fluorinated Anilines in the Design of Chemical Probes and Tags
Fluorinated anilines, particularly those with a high degree of fluorination like the tetrafluorinated backbone of 2,3,5,6-Tetrafluoro-4-nitroaniline, serve as valuable platforms for the development of sophisticated chemical probes. The presence of multiple fluorine atoms imparts several advantageous properties. The electron-withdrawing nature of fluorine can influence the reactivity of adjacent functional groups, a feature that can be exploited in probe design.
The core structure of this compound can be chemically modified to introduce functionalities tailored for specific applications. A key transformation involves the conversion of the nitro group into a photoreactive azide (B81097) group, yielding a perfluoroaryl azide. These perfluoroaryl azides are particularly effective as photo-cross-linkers. iris-biotech.de Upon exposure to ultraviolet (UV) light, they generate highly reactive nitrene intermediates. iris-biotech.de The high degree of fluorination in these compounds helps to stabilize the resulting nitrene, which can then form covalent bonds with nearby molecules, making them excellent agents for photoaffinity labeling. iris-biotech.de
An example of such a derivative is 4-azido-2,3,5,6-tetrafluoroaniline, which has been synthesized and identified as a promising photoaffinity reagent. nih.gov The photolysis of this compound with 254 nm light in the presence of cyclohexane resulted in the formation of a C-H insertion product, indicating the generation of a reactive singlet nitrene. nih.gov This characteristic is fundamental for its function as a chemical probe designed to investigate molecular interactions.
Furthermore, the aniline (B41778) group of these compounds provides a convenient handle for conjugation to other molecules, such as peptides or fluorescent tags, creating multifunctional probes. For instance, N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosine, a derivative where the aniline is part of a larger peptide structure, has been successfully used as a heterobifunctional cross-linking agent. nih.gov
Table 1: Key Derivatives of this compound and their Role in Chemical Probes
| Derivative Name | Key Feature | Application in Chemical Probes |
| 4-Azido-2,3,5,6-tetrafluoroaniline | Photoreactive azide group | Photoaffinity labeling reagent that forms a singlet nitrene upon photolysis. nih.gov |
| N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosine | Peptide-conjugated photoreactive group | Heterobifunctional cross-linking agent for studying protein interactions. nih.gov |
| 4-Fluoro-3-nitrophenyl azide (FNAB) | Photoreactive nitrophenyl azide | Photolinker for surface functionalization and biomolecule immobilization. nih.gov |
Investigation of Biochemical Reactivity and Interactions (e.g., photoaffinity labeling, protein conjugation)
The unique chemical properties of this compound derivatives make them highly suitable for investigating biochemical reactivity and interactions, most notably through photoaffinity labeling and protein conjugation.
Photoaffinity Labeling:
Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of a specific molecule within a complex biological sample. This method relies on a "bait" molecule equipped with a photoreactive group. Derivatives of this compound, particularly those converted to their azide analogs, are excellent candidates for such probes.
A significant research application involved the use of a photoactive hexapeptide, [¹²⁵I]-N-(4-azido-2,3,5,6-tetrafluorobenzoyl)-3-iodo-Tyr-Asn-Pro-Thr-Ser-Val, to study protein O-glycosylation in yeast. nih.gov In this study, the tetrafluorobenzoyl azide moiety served as the photoreactive cross-linker. When incubated with yeast O-mannosyltransferase preparations and irradiated, this peptide probe specifically labeled an approximately 82-kDa protein, which was identified as a potential catalytic subunit of the enzyme. nih.gov The specificity of the labeling was confirmed by the observation that the unmodified hexapeptide could protect the protein from being photolabeled. nih.gov
The photochemistry of these fluorinated aryl azides is crucial to their function. Upon photolysis, 2,3,5,6-tetrafluoro-p-azidoacetophenone, a related compound, generates a singlet nitrene with a measurable lifetime, which can react with unactivated C-H bonds. nih.gov This reactivity is essential for forming stable covalent cross-links with target proteins. In contrast, some non-fluorinated analogs tend to form less reactive triplet nitrenes in aqueous solutions, which are not effective for cross-linking. nih.gov
Protein Conjugation:
The tetrafluorinated aromatic ring in these aniline derivatives is susceptible to nucleophilic aromatic substitution (SNAAr), providing a mechanism for protein conjugation. While the primary application discussed in the context of the azide derivatives is photo-initiated cross-linking, the inherent reactivity of the perfluorinated ring can also be utilized for direct covalent attachment to proteins. The fluorine atoms activate the aromatic ring, making it susceptible to attack by nucleophilic amino acid residues on a protein's surface, such as cysteine or lysine, under appropriate conditions. This allows for the stable and specific linkage of the fluorinated probe to a protein of interest.
The development of heterobifunctional reagents based on this scaffold further expands their utility. For example, 4-azidotetrafluoroaniline has been used to prepare iodoacetamide and dansyl derivatives, creating probes that combine a photoreactive group with a second reactive or reporter group for more complex biochemical experiments. nih.gov
Table 2: Research Findings on the Biochemical Reactivity of this compound Derivatives
| Research Area | Derivative Used | Key Finding | Citation |
| Enzyme Subunit Identification | [¹²⁵I]-N-(4-azido-2,3,5,6-tetrafluorobenzoyl)-3-iodo-Tyr-Asn-Pro-Thr-Ser-Val | Photolabeled an ~82-kDa protein, suggesting it is the catalytic subunit of O-mannosyltransferase in yeast. | nih.gov |
| Photoreactivity Analysis | 4-Azido-2,3,5,6-tetrafluoroaniline | Forms a reactive singlet nitrene upon photolysis, capable of C-H insertion. | nih.gov |
| Photochemical Mechanism | 2,3,5,6-tetrafluoro-p-azidoacetophenone | Photolysis leads to a singlet nitrene that can form useful adducts, unlike its non-fluorinated counterpart in aqueous solution. | nih.gov |
Q & A
Q. What synthetic strategies are effective for preparing 2,3,5,6-Tetrafluoro-4-nitroaniline with high purity?
- Methodological Answer : The synthesis typically involves nitration of a fluorinated aniline precursor. For example, fluorinated aromatic compounds like 2,3,5,6-tetrafluoro-4-iodophenol (synthesized via SN2 reactions with chloroethyl vinyl ether) can serve as intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the nitroaniline derivative . Melting point analysis (e.g., 153°C observed in tetrafluoro-mercaptobenzoic acid derivatives) can confirm purity .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Use NMR to confirm fluorine substitution patterns (chemical shifts typically -110 to -150 ppm for aromatic fluorines).
- Mass Spectrometry : Compare molecular ion peaks with calculated molecular weights (e.g., [M+H] for CHFNO: 234.0). Databases like the EPA/NIH Mass Spectral Library provide reference fragmentation patterns for fluorinated aromatics .
- IR Spectroscopy : Identify NO stretching vibrations (~1520 cm and ~1350 cm) .
Advanced Research Questions
Q. How can discrepancies in 19F^{19}\text{F}19F NMR chemical shifts for fluorinated nitroanilines be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or intermolecular interactions. To address this:
- Record spectra in deuterated DMSO or CDCl to standardize solvent effects.
- Compare with computational predictions (DFT calculations of shielding constants).
- Cross-reference with structurally similar compounds (e.g., 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol, where fluorine shifts are well-documented) .
Q. What experimental approaches are suitable for studying the electronic properties of this compound?
- Methodological Answer :
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of -NO and -F groups. Compare with analogues like 7,7,8,8-tetracyano-2,3,5,6-tetrafluoroquinodimethane (FTCNQ), which exhibits strong electron-deficient behavior .
- UV-Vis Spectroscopy : Analyze charge-transfer transitions in solution (e.g., in acetonitrile) to determine and extinction coefficients.
Q. How does the substitution pattern influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., methoxide) under varying temperatures and solvents.
- DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient positions. Fluorine and nitro groups activate specific positions (e.g., para to -NO) for attack .
- Isotopic Labeling : Use -labeled nitro groups to track substitution pathways via NMR.
Data Contradiction Analysis
Q. How to address conflicting reports on thermal stability of fluorinated nitroanilines?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform TGA under nitrogen to assess decomposition temperatures.
- DSC : Identify exothermic/endothermic events (e.g., melting vs. decomposition). For example, 2,3,5,6-tetrafluoro-4-mercaptobenzoic acid shows a sharp melt at 153°C, while decomposition occurs above 250°C .
- Cross-Validate : Compare with structurally related compounds (e.g., 3,5-dichloro-2,4-difluoroaniline, which has documented thermal stability data) .
Methodological Best Practices
Q. What precautions are essential when handling this compound in aqueous environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
